molecular formula C5H4N4O B7734083 3,7-dihydropurin-6-one

3,7-dihydropurin-6-one

Cat. No.: B7734083
M. Wt: 136.11 g/mol
InChI Key: FDGQSTZJBFJUBT-UHFFFAOYSA-N
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Description

3,7-Dihydropurin-6-one, also known as hypoxanthine, is a naturally occurring purine derivative with the molecular formula C5H4N4O. It is an important intermediate in the purine metabolism pathway and plays a crucial role in various biological processes. Hypoxanthine is found in both plant and animal tissues and is involved in the synthesis of nucleic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hypoxanthine can be synthesized through several methods. One common synthetic route involves the deamination of adenine using adenine deaminase or nitrous acid. Another method includes the phosphorolysis of inosine through nucleoside phosphorylase .

Industrial Production Methods: Industrial production of hypoxanthine typically involves the fermentation of microorganisms that naturally produce purine derivatives. The compound can then be extracted and purified using various chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: Hypoxanthine undergoes several types of chemical reactions, including:

    Oxidation: Hypoxanthine can be oxidized to xanthine and further to uric acid by the enzyme xanthine oxidase.

    Reduction: It can be reduced to inosine by the action of hypoxanthine-guanine phosphoribosyltransferase (HGPRT).

    Substitution: Hypoxanthine can participate in substitution reactions where its hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Xanthine oxidase in the presence of oxygen.

    Reduction: Hypoxanthine-guanine phosphoribosyltransferase in the presence of phosphoribosyl pyrophosphate (PRPP).

Major Products:

    Oxidation: Xanthine and uric acid.

    Reduction: Inosine.

Scientific Research Applications

Hypoxanthine has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various purine derivatives.

    Biology: Plays a role in the study of purine metabolism and its disorders.

    Medicine: Investigated for its potential therapeutic effects in treating conditions like gout and hyperuricemia.

    Industry: Used in the production of pharmaceuticals and as a biochemical reagent.

Mechanism of Action

Hypoxanthine exerts its effects primarily through its involvement in purine metabolism. It acts as a substrate for enzymes such as xanthine oxidase and hypoxanthine-guanine phosphoribosyltransferase, which convert it into other biologically active compounds like xanthine, uric acid, and inosine. These conversions are crucial for maintaining the balance of purine nucleotides in the body.

Comparison with Similar Compounds

    Xanthine: Another purine derivative that is an intermediate in the degradation of adenine and guanine to uric acid.

    Guanine: A purine base found in nucleic acids that can be deaminated to form xanthine.

    Adenine: A purine base that can be deaminated to form hypoxanthine.

Uniqueness: Hypoxanthine is unique due to its role as a key intermediate in purine metabolism and its ability to be converted into various other important compounds. Its involvement in both the salvage and de novo synthesis pathways of purine nucleotides highlights its significance in biological systems.

Properties

IUPAC Name

3,7-dihydropurin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H2,6,7,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDGQSTZJBFJUBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=O)N=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Hypoxanthine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000157
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

0.7 mg/mL
Details YALKOWSKY,SH & DANNENFELSER,RM (1992)
Record name Hypoxanthine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000157
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

68-94-0
Record name Hypoxanthine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hypoxanthine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000157
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

150 °C
Record name Hypoxanthine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000157
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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